molecular formula C8H9N3 B091742 2,6-Dimethylimidazo[1,2-b]pyridazine CAS No. 17412-39-4

2,6-Dimethylimidazo[1,2-b]pyridazine

货号: B091742
CAS 编号: 17412-39-4
分子量: 147.18 g/mol
InChI 键: VBYMFQBIVFYWIW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,6-Dimethylimidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the class of imidazopyridazines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The structure of this compound consists of a fused bicyclic system with nitrogen atoms at positions 1 and 2, and methyl groups at positions 2 and 6.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethylimidazo[1,2-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2,6-dimethylpyridine-3,5-dicarboxylic acid with hydrazine hydrate, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to facilitate the formation of the imidazo[1,2-b]pyridazine ring system.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and by-products. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

化学反应分析

Types of Reactions: 2,6-Dimethylimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents can be introduced at specific positions on the ring system.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives with hydrogenated nitrogen atoms.

    Substitution: Halogenated or alkylated derivatives depending on the substituents introduced.

科学研究应用

Neuropharmacology

Recent studies have identified derivatives of 2,6-Dimethylimidazo[1,2-b]pyridazine as potential inhibitors of neutral sphingomyelinase 2 (nSMase2), which plays a crucial role in neurodegenerative diseases. One notable compound, phenyl(R)-(1-(3-(3,4-dimethoxyphenyl)-2,6-dimethylimidazo[1,2-b]pyridazin-8-yl)pyrrolidin-3-yl)carbamate (PDDC), has been shown to inhibit the release of astrocyte-derived extracellular vesicles (ADEVs) both in vitro and in vivo. This inhibition is significant because it may mitigate inflammatory responses associated with brain injuries and neurodegeneration .

CompoundMechanismApplication
PDDCnSMase2 InhibitionNeurodegenerative Diseases
CRF1 AntagonistsCRF1 Receptor AntagonismPsychiatric Disorders

Psychiatric Disorders

Compounds based on the imidazo[1,2-b]pyridazine scaffold have been explored as antagonists for the corticotropin-releasing factor 1 (CRF1) receptor. These compounds have potential therapeutic effects for conditions such as depression, anxiety disorders, and stress-related disorders by modulating the body's stress response system. For instance, antagonizing CRF1 receptors can alleviate symptoms associated with hypersecretion of corticotropin-releasing factor (CRF), which is often elevated in psychiatric conditions .

Infectious Disease Research

The imidazo[1,2-b]pyridazine derivatives have also been studied for their antibacterial properties. Research has indicated that certain analogues exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). The structure-activity relationship (SAR) studies highlight how modifications to the imidazo[1,2-b]pyridazine core can enhance antibacterial efficacy against Mycobacterium tuberculosis .

Activity TypeTarget PathogenEfficacy
AntibacterialMycobacterium tuberculosisMIC 80: 0.03 to 5.0 μM

Synthesis and Functionalization

The synthesis of this compound and its derivatives involves various organometallic-catalyzed reactions. Recent advancements have focused on optimizing these synthesis pathways to improve yields and functionalization options for diverse applications in drug development .

Case Studies

Case Study 1: PDDC in Neurodegeneration
In a model of inflammatory brain injury, PDDC demonstrated a dose-dependent inhibition of ADEV release, suggesting its potential utility in treating neurodegenerative conditions like Alzheimer's disease. The study provides evidence that targeting nSMase2 with PDDC can influence neuroinflammatory processes significantly .

Case Study 2: CRF Antagonism
Clinical trials exploring CRF1 antagonists derived from imidazo[1,2-b]pyridazine compounds have shown promise in reducing anxiety and depressive symptoms. These findings support the hypothesis that modulating CRF pathways can lead to effective treatments for anxiety-related disorders .

作用机制

The mechanism of action of 2,6-Dimethylimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit kinase enzymes by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. The exact pathways and molecular targets depend on the specific biological context and the derivatives of the compound.

相似化合物的比较

    Imidazo[1,2-a]pyridine: Another class of imidazopyridines with similar biological activities but different substitution patterns.

    Imidazo[1,2-c]pyrimidine: Contains a pyrimidine ring fused to an imidazole ring, exhibiting distinct pharmacological properties.

    Pyridazine: A six-membered ring with two adjacent nitrogen atoms, used in various medicinal chemistry applications.

Uniqueness: 2,6-Dimethylimidazo[1,2-b]pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methyl groups at positions 2 and 6 enhances its stability and modulates its reactivity, making it a valuable scaffold in drug discovery and development.

生物活性

2,6-Dimethylimidazo[1,2-b]pyridazine is a heterocyclic compound characterized by its unique bicyclic structure, which includes nitrogen atoms and methyl substituents. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications in treating various diseases. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The structure of this compound consists of a fused imidazole and pyridine ring system with methyl groups at positions 2 and 6. This configuration enhances the compound's stability and reactivity, making it a valuable scaffold in drug discovery.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes by binding to their active sites. For instance, it can inhibit kinase enzymes by blocking the ATP-binding site, which prevents the phosphorylation of target proteins .
  • Receptor Modulation : It acts as a modulator for several receptors, particularly the corticotropin-releasing factor (CRF) receptor. A derivative of this compound has been identified as a potent CRF receptor antagonist with significant implications for treating alcohol dependence .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. Its derivatives have been explored for their efficacy against various bacterial strains and viruses. For example, studies have demonstrated that certain modifications to the structure can enhance its antibacterial activity against human pathogens .

Anticancer Activity

The compound has also been investigated for its anticancer potential. For instance, derivatives have shown selective inhibition of cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. In vitro studies have indicated that certain derivatives can significantly reduce the viability of cancer cells while sparing normal cells .

Neuroprotective Effects

Recent studies have focused on the neuroprotective effects of this compound in models of neurodegenerative diseases such as Alzheimer's disease (AD). A specific derivative has been identified as a neutral sphingomyelinase 2 (nSMase2) inhibitor, which plays a crucial role in exosome release and cellular communication. This inhibition has shown promise in reducing cognitive impairment in animal models .

Study on Alcohol Dependence

A notable study investigated the efficacy of a specific derivative of this compound (MTIP) as a CRF receptor antagonist. In preclinical models of alcoholism, MTIP demonstrated significant efficacy by reducing alcohol-seeking behavior in rats. The compound exhibited high oral bioavailability and brain penetration, making it a candidate for further clinical development .

Anticancer Activity Assessment

In another study focusing on its anticancer properties, derivatives of this compound were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The results indicated that certain derivatives had low IC50 values (indicative of high potency), suggesting their potential as lead compounds in cancer therapy .

Data Summary

Activity Mechanism Notable Findings
AntimicrobialEnzyme inhibitionEffective against multiple bacterial strains
AnticancerInduction of apoptosisLow IC50 values in cancer cell lines
NeuroprotectivenSMase2 inhibitionImproved cognitive function in AD models
Alcohol DependenceCRF receptor antagonismReduced alcohol-seeking behavior in preclinical studies

属性

IUPAC Name

2,6-dimethylimidazo[1,2-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-6-3-4-8-9-7(2)5-11(8)10-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBYMFQBIVFYWIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(N=C2C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30618399
Record name 2,6-Dimethylimidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30618399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17412-39-4
Record name 2,6-Dimethylimidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30618399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 3 neck 1 L round bottom flask is charged with 6-methyl-pyridazin-3-ylamine (20 g, 0.18 moles), ethanol 2B (200 mL), and chloroacetone (23.7 g, 20.4 mL, 0.256 moles, 1.4 equiv). The reaction mixture is heated at 70° C. overnight. NaHCO3 (23.2 g, 0.276 moles, 1.5 equiv) is added portion wise. After most of bubbling subsides, the reaction is heated at 100° C. overnight. The solvents are removed in vacuo and the residue is taken up in dichloromethane and filtered through a filter paper. The solvent is again removed in vacuo. The residue is purified using silica gel chromatography with a hexanes:ethyl acetate gradient to obtain the title compound (15.5 g, 57%). 1H-NMR (DMSO-d6), δ 2.34 (s, 3H), 2.47 (s, 3H), 7.03, (d, J=10 Hz, 1H), 7.85 (d, J=10 Hz, 1H), 7.91 (s, 1H) ppm. MS (APCI): 148 (M+1).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
20.4 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
23.2 g
Type
reactant
Reaction Step Two
Yield
57%

Synthesis routes and methods II

Procedure details

A solution of 3-amino-6-methyl-pyridazine (4.53 g, 41.58 mmol) in EtOH (60 mL) is treated with chloroacetone (3.5 mL, 43.66 mmol). The reaction is refluxed overnight. While it is hot, NaHCO3 (8.7 g, 103.9 mmol) is added in portions. The resulting mixture is refluxed for 2 h. It is cooled to rt and filtered through silical gel, washed with EtOAc, and concentrated. Purification of the crude material by chromatography gives the title compound (3.1 g, 21.11 mmol, 51%). 1H NMR (CDCl3): δ 2.49 (s, 3H), 2.55 (s, 3H), 6.84 (d, J=9.3 Hz, 1H), 7.64 (s, 1H), 7.70 (d, J=9.3 Hz, 1H) ppm. ES-MS (m/z): calcd for C8H9N3 (M+H)+: 148.2. found: 148.1.
Quantity
4.53 g
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
8.7 g
Type
reactant
Reaction Step Two
Yield
51%

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。